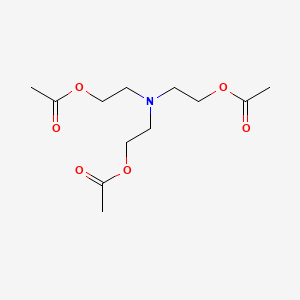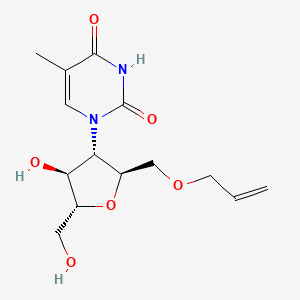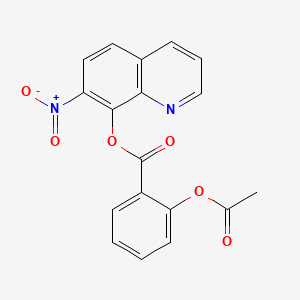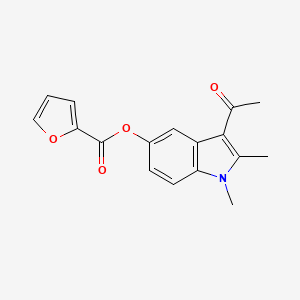
Ethynol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynol, also known as ethyl alcohol or ethanol, is a simple alcohol with the chemical formula C₂H₅OH. It is a volatile, flammable, colorless liquid with a characteristic wine-like odor and pungent taste. This compound is widely used in various industries, including as a solvent, in the synthesis of other organic chemicals, and as an additive to automotive gasoline .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynol can be synthesized through several methods:
Hydration of Ethylene: This method involves reacting ethylene with steam in the presence of a phosphoric acid catalyst at high temperatures and pressures.
Fermentation: This biological process involves the fermentation of carbohydrates by yeast cells. Common raw materials include sugar crops like beets and sugarcane, and grain crops like corn.
Industrial Production Methods
Industrial production of this compound primarily relies on the hydration of ethylene and fermentation. The hydration process is more commonly used for large-scale production due to its efficiency and cost-effectiveness. The fermentation process, while less efficient, is still widely used for producing this compound for beverages and other applications .
Chemical Reactions Analysis
Ethynol undergoes various chemical reactions, including:
Oxidation: Primary alcohols like this compound can be oxidized to form aldehydes and carboxylic acids.
Esterification: This compound reacts with carboxylic acids in the presence of an acid catalyst to form esters and water.
Scientific Research Applications
Ethynol has numerous applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Ethynol is similar to other alcohols, such as methanol, propanol, and butanol. it has unique properties that make it particularly useful:
Methanol (CH₃OH): Methanol is more toxic than this compound and is used primarily as an industrial solvent and antifreeze.
Propanol (C₃H₇OH): Propanol has similar solvent properties to this compound but is less commonly used due to its higher cost.
Butanol (C₄H₉OH): Butanol has a higher energy content than this compound and is used as a fuel and industrial solvent.
This compound’s unique combination of properties, including its relatively low toxicity, high solubility in water, and effectiveness as a solvent, make it a versatile and valuable compound in various fields.
Properties
CAS No. |
51095-15-9 |
|---|---|
Molecular Formula |
C2H2O |
Molecular Weight |
42.04 g/mol |
IUPAC Name |
ethynol |
InChI |
InChI=1S/C2H2O/c1-2-3/h1,3H |
InChI Key |
QFXZANXYUCUTQH-UHFFFAOYSA-N |
Canonical SMILES |
C#CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


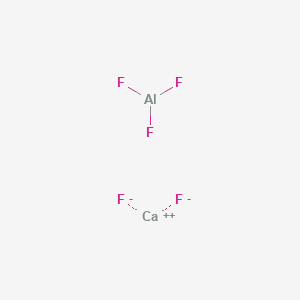
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
